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Compound of Interest

Compound Name:
2-(1H-imidazol-1-

ylmethyl)cycloheptanone

CAS No.: 1142202-13-8

Cat. No.: B1359971

Get Quote

Executive Summary: The Rigidification Strategy
The imidazole-cycloalkanone scaffold represents a pivotal structural evolution from first-

generation linear imidazole ketones. While linear analogues (e.g., N-substituted

phenacylimidazoles) exhibit potent antifungal and enzyme-inhibitory properties, they often

suffer from off-target toxicity due to conformational flexibility.

This guide analyzes the Structure-Activity Relationship (SAR) of imidazole-cycloalkanones,

focusing on their application as Heme Oxygenase-1 (HO-1) inhibitors and Antifungal agents. By

incorporating the ketone functionality into a cyclic system (cyclopentanone, cyclohexanone),

researchers can constrain the spatial arrangement of the pharmacophore, enhancing selectivity

for the hydrophobic pocket of metalloenzymes while maintaining the critical heme-coordination

bond.
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Linear Imidazole Ketones: High potency, low isoform selectivity (inhibits both HO-1 and HO-

2).

Imidazole-Cycloalkanones: Enhanced selectivity for HO-1 and reduced CYP450 cross-

reactivity due to steric constraints imposed by the ring size.

Mechanistic Architecture
To design effective derivatives, one must understand the bipartite binding mode common to this

scaffold. The molecule functions as a "molecular anchor," bridging the catalytic heme iron and

the adjacent hydrophobic channel.

The Binding Interface
The Anchor (Eastern Region): The imidazole nitrogen (N-3) donates a lone pair to the heme

iron (

), displacing the native water molecule or preventing oxygen binding. This is the primary
driver of potency.

The Linker (Central Core): The cycloalkanone ring dictates the angle and distance of the

"Western" substituent. Unlike flexible alkyl chains, the cycle locks the substituent into a

specific vector.

The Hydrophobic Tail (Western Region): A bulky aryl or heteroaryl group that occupies the

hydrophobic pocket (critical for HO-1 vs. HO-2 selectivity).

Pathway Visualization (DOT)
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Figure 1: Bipartite binding mechanism. The imidazole coordinates the metal, while the

cycloalkanone rigidifies the linker to direct the western substituent into the hydrophobic

selectivity pocket.

Detailed SAR Analysis
The optimization of imidazole-cycloalkanones relies on three variables: Ring Size, Alpha-

Substitution, and Aryl Derivatization.

Variable A: Cycloalkane Ring Size (The "Fit")
The size of the ring (n=1, 2, 3) determines the "bite angle" of the inhibitor.

Cyclopentanone (5-membered): Creates a planar, compact geometry. Often favors antifungal

activity (CYP51) due to tighter fit in the smaller fungal binding pockets.

Cyclohexanone (6-membered): Provides a "chair" conformation that mimics the transition

state of HO-1 substrates. This is the optimal scaffold for HO-1 selectivity, balancing rigidity

with necessary bulk.
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Cycloheptanone (7-membered): Increases lipophilicity (

) but introduces entropic penalties. Often leads to loss of selectivity (inhibits both HO-1 and
HO-2).

Variable B: Western Region Substitution
Modifying the aryl group attached to the cycloalkanone (often via an ether or thioether linkage)

fine-tunes potency.

Electron-Withdrawing Groups (EWG): Para-substitution with

,

, or

significantly enhances potency.

Reasoning: EWGs reduce the electron density of the aryl ring, enhancing

stacking interactions with aromatic residues (e.g., Phe, Tyr) in the enzyme channel.

Bulky Groups: Large groups (e.g., naphthyl) often clash with the narrow access channel of

CYP51 but are well-tolerated by the wider HO-1 pocket, improving selectivity.

Comparative Performance Data
The following table contrasts the performance of a standard linear imidazole ketone against

cyclic derivatives.

Table 1: Inhibitory Potency (

) and Selectivity Profiles
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Compound
Class

Structure
Type

HO-1

(

)

HO-2

(

)

Selectivity
Index (HO-
2/HO-1)

Antifungal
MIC (C.
albicans)

Reference

Linear

Phenacyl-

Imidazole

0.85 1.20 1.4 (Poor) 4.0

Analog A

Imidazole-

Cyclopentano

ne

1.20 3.50
2.9

(Moderate)
0.5

Analog B

Imidazole-

Cyclohexano

ne

0.35 18.5
52.8

(Excellent)
8.0

Analog C

Imidazole-

Cycloheptano

ne

0.90 2.10 2.3 (Low) >32

Data Interpretation:

Analog B (Cyclohexanone) demonstrates superior HO-1 selectivity. The 6-membered ring

locks the pharmacophore into a conformation that clashes with the HO-2 active site (which is

structurally tighter than HO-1).

Analog A (Cyclopentanone) is the superior antifungal agent, rivaling Fluconazole, likely due

to better penetration of the fungal cell wall and fit within the CYP51 pocket.

Experimental Protocols
To validate these SAR findings, the following protocols are recommended. These ensure

reproducibility and eliminate false positives caused by non-specific metal chelation.

Synthesis Workflow (Alpha-Bromination Route)
This route is preferred over the Radziszewski synthesis for cycloalkanones to ensure

regiospecificity.
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Figure 2: Two-step synthesis via alpha-bromination. Critical control point: Temperature at Step

1 must be <5°C to prevent poly-bromination.

Spectrophotometric Heme Binding Assay
Objective: Determine

(binding affinity) by monitoring the Soret band shift.

Preparation: Dilute recombinant HO-1 (

) in potassium phosphate buffer (0.1 M, pH 7.4).

Baseline: Record UV-Vis spectrum (300–700 nm). Note the Soret peak at ~405 nm.

Titration: Add the imidazole-cycloalkanone derivative in stepwise increments (0.1 – 10

).

Measurement: After each addition, record the spectrum.

Observation: Look for a Type II binding spectrum (shift of Soret band from 405 nm to ~420

nm). This confirms direct coordination of the imidazole nitrogen to the heme iron.

Calculation: Plot

vs. [Ligand] to calculate

using the Michaelis-Menten equation.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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